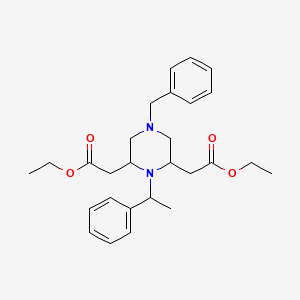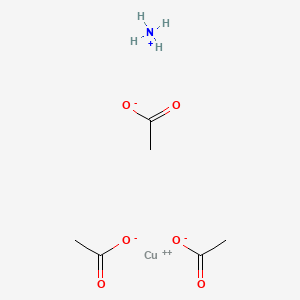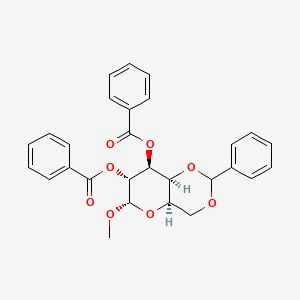
Diethyl 2,2'-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2’-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate is a complex organic compound with a unique structure that includes a piperazine ring substituted with benzyl and phenylethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate typically involves multi-step organic reactions. One common method includes the reaction of piperazine with benzyl chloride and 1-phenylethyl bromide under basic conditions to form the substituted piperazine. This intermediate is then reacted with diethyl oxalate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2’-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2,2’-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl 2,2’-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2,2’-(piperazine-1,4-diyl)bis(2-oxoacetate)
- Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
Uniqueness
Diethyl 2,2’-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C27H36N2O4 |
|---|---|
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
ethyl 2-[4-benzyl-6-(2-ethoxy-2-oxoethyl)-1-(1-phenylethyl)piperazin-2-yl]acetate |
InChI |
InChI=1S/C27H36N2O4/c1-4-32-26(30)16-24-19-28(18-22-12-8-6-9-13-22)20-25(17-27(31)33-5-2)29(24)21(3)23-14-10-7-11-15-23/h6-15,21,24-25H,4-5,16-20H2,1-3H3 |
Clé InChI |
ASQZRWZUGVODSG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1CN(CC(N1C(C)C2=CC=CC=C2)CC(=O)OCC)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)
![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)




![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)



![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)


![2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B12838080.png)
